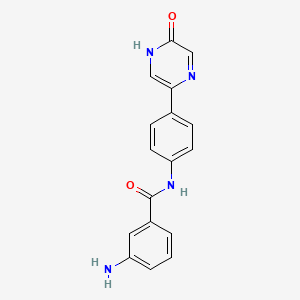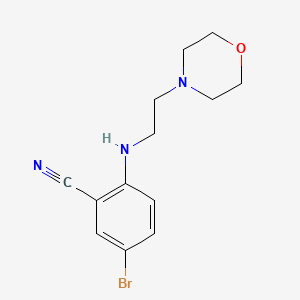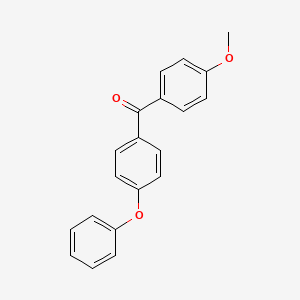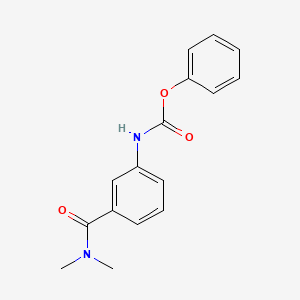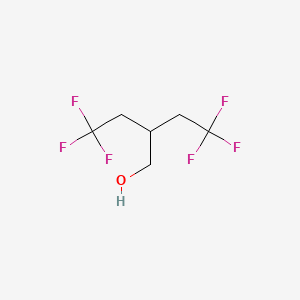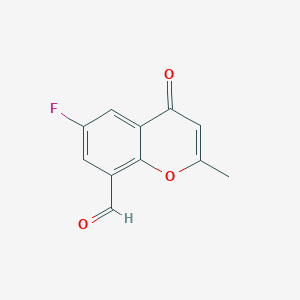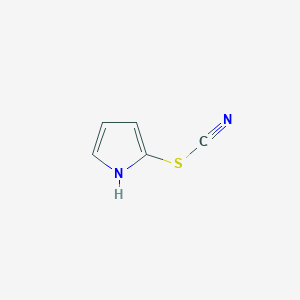![molecular formula C9H8O2 B8705940 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene](/img/structure/B8705940.png)
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene
Descripción general
Descripción
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene is an organic compound that belongs to the class of oxygen-containing heterocycles. It is characterized by an epoxide group attached to a chroman ring system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene typically involves the epoxidation of chromenes. One common method is the use of peracids, such as m-chloroperbenzoic acid, to oxidize the double bond in chromenes, resulting in the formation of the epoxide ring . Another approach involves the use of chiral catalysts to achieve enantioselective epoxidation, which is particularly useful for producing optically active this compound derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated chromans, and various substituted chroman derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The specific molecular targets and pathways depend on the structure of the this compound derivative and the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Epoxychroman: Similar in structure but with the epoxide ring at a different position.
4,5-Epoxychroman: Another positional isomer with distinct reactivity.
Chroman-4-one: Lacks the epoxide group but shares the chroman ring system.
Uniqueness
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene is unique due to the specific positioning of the epoxide ring, which imparts distinct reactivity and biological activity compared to its isomers. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
Fórmula molecular |
C9H8O2 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2,7b-dihydro-1aH-oxireno[2,3-c]chromene |
InChI |
InChI=1S/C9H8O2/c1-2-4-7-6(3-1)9-8(11-9)5-10-7/h1-4,8-9H,5H2 |
Clave InChI |
JREUHESMHXFWEP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(O2)C3=CC=CC=C3O1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
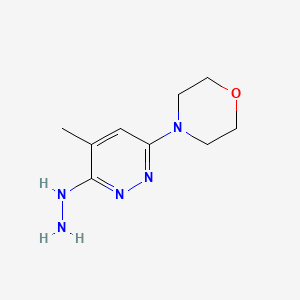
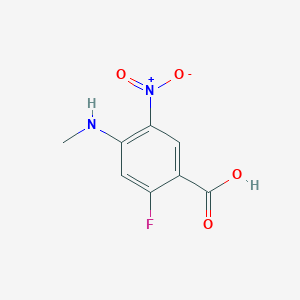

![5-(Benzyloxy)benzo[d]thiazol-7-ol](/img/structure/B8705873.png)
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B8705877.png)
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8705880.png)
